3-(Difluoromethoxy)-4-hydroxybenzaldehyde
Descripción
3-(Difluoromethoxy)-4-hydroxybenzaldehyde (CAS: 151103-08-1 or 53173-70-9, molecular formula: C₈H₆F₂O₃, molecular weight: 188.13) is a substituted benzaldehyde derivative featuring a hydroxyl group at the 4-position and a difluoromethoxy group at the 3-position. This compound is synthesized via nucleophilic substitution reactions, often involving protection/deprotection strategies for the hydroxyl group. It serves as a key intermediate in pharmaceuticals, particularly in synthesizing phosphodiesterase inhibitors like Roflumilast.
Propiedades
IUPAC Name |
3-(difluoromethoxy)-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWJKJOZIXNRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611128 | |
| Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53173-70-9 | |
| Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane. The reaction typically proceeds via O-alkylation, oxidation, and N-acylation steps. For instance, in a reported method, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (53.16 mmol) is reacted with potassium carbonate (79.74 mmol) and potassium iodide (10.63 mmol) in acetone under a nitrogen atmosphere. The mixture is refluxed for 0.5 hours, followed by the addition of bromomethyl cyclopropane .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. For example, using sodium hydroxide as an alkali in the final step of the synthesis can result in a total yield of up to 68.3% and a product purity of 99.2% .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)-4-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors
One of the primary applications of 3-(difluoromethoxy)-4-hydroxybenzaldehyde is as a key intermediate in the synthesis of phosphodiesterase-4 inhibitors. PDE4 is an enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. Inhibition of PDE4 has therapeutic implications for several inflammatory diseases, including:
- Chronic Obstructive Pulmonary Disease (COPD)
- Asthma
- Psoriasis
The difluoromethoxy group enhances the pharmacological properties of PDE4 inhibitors, improving their potency and selectivity compared to other compounds without this modification.
Research indicates that this compound exhibits significant biological activity through its role in modulating cAMP levels. Increased cAMP levels can activate protein kinase A, influencing various biochemical pathways associated with inflammation and muscle relaxation. The compound's structure allows it to interact effectively with the active site of PDE4, resulting in inhibition and subsequent therapeutic effects.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution Reactions : Introducing the difluoromethoxy group onto a hydroxybenzaldehyde framework.
- Fluorination Reactions : Utilizing fluorinating agents to achieve the desired functionalization.
Common reagents used in these synthetic pathways include potassium permanganate for oxidation and sodium borohydride for reduction.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3 proteins . This inhibition leads to decreased expression of fibrosis-related proteins such as α-SMA, vimentin, and collagen I, and increased expression of E-cadherin, thereby attenuating the fibrotic process.
Comparación Con Compuestos Similares
Key Properties :
- Purity : ≥95–98%
- Physical State : White to off-white powder
- Bioactivity : Enhanced metabolic stability due to fluorine atoms, improving drug-like properties.
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Notes:
- CAS Discrepancy : The CAS number 151103-08-1 is ambiguously associated with both this compound and 4-(difluoromethoxy)-3-methoxybenzaldehyde. This inconsistency may stem from positional isomerism or data entry errors, necessitating verification via spectral data (e.g., NMR) for unambiguous identification.
- Fluorine Effects : Difluoromethoxy groups (-OCF₂H) enhance lipophilicity and metabolic resistance compared to methoxy (-OCH₃) or hydroxyl (-OH) groups.
Key Differences :
Actividad Biológica
3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a chemical compound that has garnered attention for its significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in scientific research, with a focus on its role as a precursor in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.
Chemical Structure and Properties
- Molecular Formula : CHFO
- Molecular Weight : 188.13 g/mol
- Functional Groups : Difluoromethoxy group and hydroxy group attached to a benzaldehyde backbone.
The primary biological activity of this compound is linked to its role as an intermediate in the synthesis of PDE4 inhibitors. The inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes:
- Inhibition of PDE4 : The compound binds to the active site of PDE4, inhibiting its function and thereby increasing cAMP levels.
- Activation of Protein Kinase A (PKA) : Elevated cAMP activates PKA, which phosphorylates target proteins involved in inflammation and smooth muscle relaxation.
- Impact on Cellular Functions : This mechanism is particularly relevant in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma, where relaxation of airway smooth muscle is beneficial.
Biological Applications
This compound has been explored for various applications, particularly in the pharmaceutical industry:
- Synthesis of PDE4 Inhibitors : It serves as a key intermediate in the synthesis of drugs like roflumilast, which are used to alleviate symptoms of COPD.
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Recent studies indicate that this compound can inhibit TGF-β1-induced EMT, which is significant for pulmonary fibrosis treatment .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| PDE4 Inhibition | Enhances cAMP levels, leading to anti-inflammatory effects |
| EMT Inhibition | Reduces TGF-β1-induced transformation in epithelial cells |
| Smooth Muscle Relaxation | Beneficial in treating respiratory diseases like COPD |
| Antioxidant Properties | Potential protective effects against oxidative stress |
Case Study: PDE4 Inhibition and COPD Treatment
In a study focusing on the efficacy of PDE4 inhibitors, this compound was shown to significantly reduce inflammatory markers in vitro. The compound's ability to enhance cAMP levels resulted in decreased cytokine production from airway epithelial cells, demonstrating its potential therapeutic role .
Q & A
Q. What are the standard synthetic routes for 3-(difluoromethoxy)-4-hydroxybenzaldehyde, and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves substituting a hydroxyl or methoxy group on a benzaldehyde scaffold with a difluoromethoxy group. For example, 4-hydroxybenzaldehyde derivatives can react with difluoromethylation reagents like ClCFOCH under basic conditions . Optimization strategies include:
- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., over-fluorination).
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.
- Purification : Column chromatography with ethyl acetate/hexane (3:7 v/v) yields >97% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : NMR confirms the presence of difluoromethoxy groups (δ ≈ -80 to -85 ppm). NMR identifies aromatic protons (δ 7.2–7.8 ppm) and aldehyde protons (δ 9.8–10.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS ([M+H] at m/z 189.06) validates molecular weight .
- Chromatography : GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) identifies fragmentation patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a key intermediate in synthesizing fluorinated drug candidates, particularly PCSK9 inhibitors for cholesterol management . The difluoromethoxy group enhances metabolic stability and bioavailability by resisting oxidative degradation .
Advanced Research Questions
Q. How does the electronic nature of the difluoromethoxy group influence reactivity in cross-coupling reactions?
The electron-withdrawing effect of the -OCFH group deactivates the aromatic ring, reducing electrophilic substitution rates. However, it facilitates nucleophilic aromatic substitution (NAS) at the para position. For Suzuki-Miyaura couplings, Pd(PPh) and KCO in DMF at 80°C achieve >70% yield for biaryl products .
Q. What experimental strategies mitigate contradictions in reported thermodynamic data for this compound?
Conflicting sublimation points (e.g., 120–135°C) arise from impurities or measurement techniques. Best practices include:
Q. How does pH affect the stability of this compound in aqueous solutions?
Under acidic conditions (pH < 3), the aldehyde group undergoes hydration, forming a geminal diol. At pH > 9, the phenolic hydroxyl deprotonates, accelerating oxidation. Stability is optimal at pH 5–7 (half-life > 48 hours at 25°C) .
Q. What mechanistic insights explain its role as a fluorinated probe in biological imaging?
The difluoromethoxy group’s low polar surface area enhances cell membrane permeability. In fluorescence tagging, conjugation with BODIPY dyes via reductive amination yields probes with λ ≈ 520 nm, suitable for live-cell imaging .
Q. How can discrepancies in synthetic yields between batch and flow reactors be resolved?
Batch reactors often suffer from poor heat dissipation, leading to by-products like 3,4-dihydroxybenzaldehyde. Switching to microfluidic flow reactors (residence time: 10 min, 50°C) improves mixing and reduces side reactions, increasing yields by 15–20% .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
